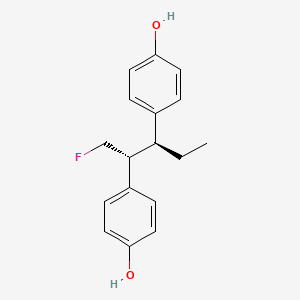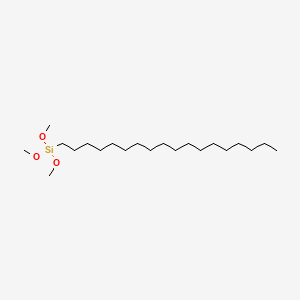
三甲氧基(十八烷基)硅烷
描述
Trimethoxy(octadecyl)silane (TOMS) is a silane compound that is widely used in a variety of scientific and industrial applications. It is a versatile molecule due to its structure and properties, and it can be used in a range of experiments and applications.
科学研究应用
表面改性和界面性质
三甲氧基(十八烷基)硅烷通常用于聚合物复合材料中,以改性二氧化硅纳米粒子的表面性质,从而增强填料和聚合物之间的界面结合。它在影响表面性质(如接枝密度和表面能)方面发挥着至关重要的作用,而这些性质对于最大化界面结合至关重要 (Ji 等人,2017).
腐蚀防护
该化合物在铜等金属上形成保护层,提供耐腐蚀性。电化学分析和 FTIR 光谱等技术已被用来研究其有效性。这种硅烷形成更厚、更持久的层,从而提高其抑制性能 (Zucchi 等人,2007).
单分子层形成和分析
三甲氧基(十八烷基)硅烷用于在硅等表面上创建自组装单分子层 (SAM)。使用红外外反射光谱等技术对这些层进行覆盖率和分子取向分析。分析证实,这些 SAM 实现了高水平的表面覆盖率,类似于 Langmuir-Blodgett 薄膜 (Norimoto 等人,2013).
纳米线合成和超疏水材料
它在杂化二氧化硅纳米线的合成中发挥了重要作用,这些纳米线用于构建超疏水材料和大孔膜。这些纳米线具有独特的表面特性,对于开发三维功能材料非常重要 (Yi 等人,2016).
镁合金腐蚀防护涂层
在保护镁合金免受腐蚀方面,具有长烷基链的有机硅烷涂层,包括三甲氧基(十八烷基)硅烷,已显示出显着的保护性能。当在特定条件下水解时,这些涂层特别有效,形成致密、缺陷最小的层,可以强有力地抵抗腐蚀 (Zucchi 等人,2008).
作用机制
Target of Action
Octadecyltrimethoxysilane (OTMS), also known as Trimethoxy(octadecyl)silane, is an organosilicon compound . Its primary targets are oxide surfaces, where it places a C18H39SiO3 "cap" . This cap is used for converting hydrophilic surfaces to hydrophobic surfaces .
Mode of Action
OTMS interacts with its targets by forming hydrophobic coatings and self-assembled monolayers . This interaction results in the conversion of hydrophilic surfaces to hydrophobic surfaces, which can be used in certain areas of nanotechnology and analytical chemistry .
Biochemical Pathways
The biochemical pathways affected by OTMS primarily involve the formation of hydrophobic coatings. The compound is sensitive towards water, irreversibly degrading to a siloxane polymer . This process forms a monolayer that can convert hydrophilic surfaces to hydrophobic surfaces .
Result of Action
The result of OTMS’s action is the creation of hydrophobic coatings and self-assembled monolayers . These coatings can be used to modify the properties of various surfaces, making them more suitable for specific applications in nanotechnology and analytical chemistry .
Action Environment
The action of OTMS is influenced by environmental factors. For instance, it is sensitive towards water, irreversibly degrading to a siloxane polymer . In a study, long-term stability in contact with water of organosilane layers formed by OTMS on polished aluminum alloy (AA2024) through dip-coating was studied .
安全和危害
Trimethoxy(octadecyl)silane is very toxic by ingestion, inhalation, or skin absorption . It may also be corrosive to skin and eyes . It is recommended to avoid breathing vapors, mist, or gas. For personal protection, it is advised to wash hands before breaks and at the end of work, and to avoid contact with the eyes and skin .
未来方向
Trimethoxy(octadecyl)silane is used to functionalize the surface of silica to promote the adhesion with gold nanoparticles (AuNPs) for use in the fabrication of acrylate nanocomposite based photonic devices . It can be coated on silica fiber based epoxy to improve the hydrophobic characteristics and to protect the surface from corrosion .
Relevant Papers
生化分析
Biochemical Properties
Trimethoxy(octadecyl)silane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with various biomolecules, including enzymes, proteins, and other cellular components. For instance, it can modify the surface of magnetic nanoparticles (Fe2O3), forming a sorbent for the magnetic solid-phase extraction of endocrine disruptors from milk samples . The compound’s ability to form self-assembled monolayers is crucial for developing organic field-effect transistors and other electronic devices .
Cellular Effects
Trimethoxy(octadecyl)silane influences various cellular processes and functions. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydrophobic nature allows it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction can impact the transport of ions and molecules across the membrane, affecting cellular homeostasis. Furthermore, trimethoxy(octadecyl)silane’s ability to modify surfaces can influence cell adhesion, proliferation, and differentiation, making it a valuable tool in tissue engineering and regenerative medicine .
Molecular Mechanism
At the molecular level, trimethoxy(octadecyl)silane exerts its effects through various binding interactions with biomolecules. The compound can form covalent bonds with silicon oxide surfaces, creating a stable and durable coating. This interaction is facilitated by the hydrolysis of the methoxy groups, leading to the formation of silanol groups that can further condense to form siloxane bonds . Additionally, trimethoxy(octadecyl)silane can interact with proteins and enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethoxy(octadecyl)silane can change over time due to its stability and degradation. The compound is sensitive to water, and its exposure to moisture can lead to irreversible degradation into a siloxane polymer . This degradation can affect the compound’s ability to form stable coatings and self-assembled monolayers. Long-term studies have shown that trimethoxy(octadecyl)silane can maintain its hydrophobic properties and surface modification capabilities for extended periods, making it a reliable tool for various applications .
Dosage Effects in Animal Models
The effects of trimethoxy(octadecyl)silane can vary with different dosages in animal models. At low doses, the compound can effectively modify surfaces and influence cellular processes without causing significant toxicity. At high doses, trimethoxy(octadecyl)silane may exhibit toxic or adverse effects, including inflammation, oxidative stress, and cellular damage. These threshold effects highlight the importance of optimizing the dosage for specific applications to minimize potential risks .
Metabolic Pathways
Trimethoxy(octadecyl)silane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its hydrolysis and condensation reactions. The compound’s hydrolysis leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the compound’s ability to form stable coatings and self-assembled monolayers. Additionally, trimethoxy(octadecyl)silane can influence metabolic flux and metabolite levels by interacting with cellular components and altering their functions .
Transport and Distribution
Within cells and tissues, trimethoxy(octadecyl)silane is transported and distributed through various mechanisms. The compound’s hydrophobic nature allows it to interact with cell membranes and other lipid-rich structures, facilitating its localization and accumulation in specific cellular compartments. Transporters and binding proteins may also play a role in the compound’s distribution, influencing its bioavailability and activity .
Subcellular Localization
Trimethoxy(octadecyl)silane’s subcellular localization is influenced by its hydrophobic properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, influencing cellular processes such as signaling, metabolism, and gene expression .
属性
IUPAC Name |
trimethoxy(octadecyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCYWCVSGPDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
154471-74-6 | |
| Record name | Silane, trimethoxyoctadecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154471-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883733 | |
| Record name | Octadecyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | n-Octadecyltrimethoxysilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16218 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3069-42-9 | |
| Record name | Octadecyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Octadecyltrimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trimethoxyoctadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecyltrimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxyoctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTADECYLTRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5R7Q56VX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


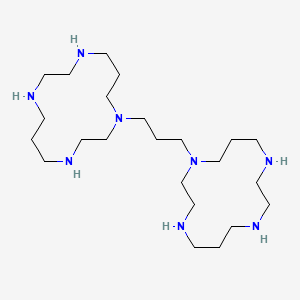

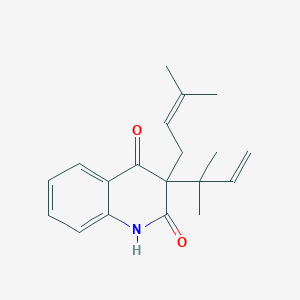
![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

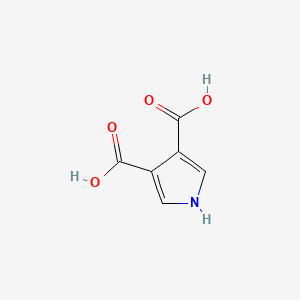
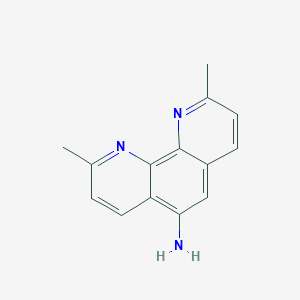

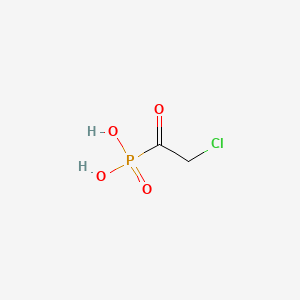
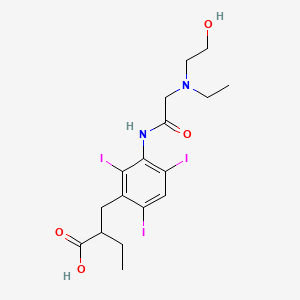
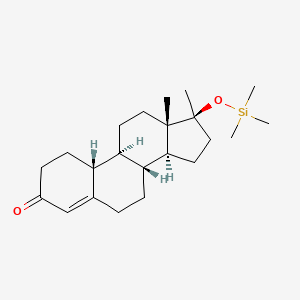
![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)
